![molecular formula C7H11N3O2 B11508844 2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11508844.png)
2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound with a molecular formula of C7H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-amino-6-methylpyrimidin-4-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original amino or hydroxyl groups.
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-[(2-hydroxyethyl)amino]quinoline-3-carbaldehyde: Known for its antibacterial and antioxidant activities.
2-[(2-hydroxyethyl)amino]ethanol: Commonly used as a surfactant and pH adjuster in cosmetic and pharmaceutical formulations.
Uniqueness
2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyrimidine core structure is also a key feature that distinguishes it from other similar compounds .
Biological Activity
2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a hydroxyl group and an amino group, which enhance its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N4O2. Its structure includes:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Hydroxyethyl Group : Enhances solubility and potential interactions with biological systems.
- Methyl Group : Located at the 6-position of the pyrimidine ring.
This unique combination of functional groups contributes to the compound's biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reaction : Combining 2-amino-4,6-dimethylpyrimidine with ethylene oxide under basic conditions.
- Recrystallization : Purification of the compound post-reaction to obtain high purity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microorganisms.
- Antitumor Activity : Potential as an anticancer agent has been observed in preliminary studies.
- Enzyme Inhibition : The compound may act as an inhibitor or activator for specific enzymes, impacting biochemical pathways.
Table 1: Comparison of Biological Activities with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-6-methylpyrimidin-4(1H)-one | Lacks hydroxyethyl group | Antimicrobial properties |
5-Amino-6-chloropyrimidin-4(1H)-one | Chlorine substitution at position 5 | Potential anti-inflammatory |
2-Amino-5-fluoropyrimidin-4(1H)-one | Fluorine substitution at position 5 | Antitumor activity |
6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | Chlorine at position 6 | Antiviral properties |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The hydroxyethyl group may facilitate binding to enzyme active sites.
- Hydrogen Bonding : The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's efficacy.
Case Studies
Several studies have explored the cytotoxic properties of related compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : Research demonstrated that related pyrimidine derivatives exhibited significant growth inhibition in cancer cell lines, suggesting that similar mechanisms may apply to this compound .
- Molecular Docking Studies : Computational analyses indicated favorable binding interactions with key enzymes involved in cancer metabolism, supporting further investigation into its therapeutic potential .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-6(12)10-7(9-5)8-2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10,12) |
InChI Key |
VXSHJVACJPMVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCCO |
Origin of Product |
United States |
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